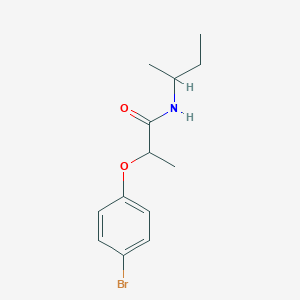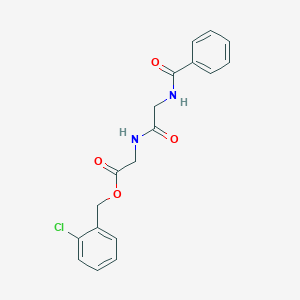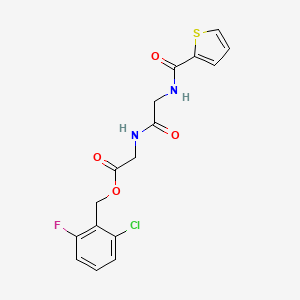![molecular formula C23H30N4O5S B4111039 4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-N-phenylbenzamide](/img/structure/B4111039.png)
4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-N-phenylbenzamide
Overview
Description
4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-N-phenylbenzamide, also known as N-(4-morpholin-4-ylphenyl)-N'-(4-morpholin-4-ylsulfonyl)ethane-1,2-diamine, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of benzamide derivatives and has shown promising results in preclinical studies for various diseases.
Mechanism of Action
The mechanism of action of 4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-N-phenylbenzamidephenylbenzamide involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells and the production of pro-inflammatory cytokines. This compound has been shown to inhibit the activity of enzymes such as AKT, mTOR, and STAT3, which are involved in the regulation of cell growth and survival. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by inhibiting the activity of NF-kappaB.
Biochemical and physiological effects:
4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-N-phenylbenzamidephenylbenzamide has been shown to exhibit various biochemical and physiological effects. Preclinical studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-N-phenylbenzamidephenylbenzamide in lab experiments include its potent anti-cancer, anti-inflammatory, and neuroprotective properties. Additionally, this compound has been shown to be relatively safe and well-tolerated in preclinical studies. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
For the research on 4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-N-phenylbenzamidephenylbenzamidephenylbenzamide include the development of more potent analogs with improved solubility and selectivity. Additionally, further studies are needed to investigate the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases. Furthermore, the potential use of this compound in the development of diagnostic tools for various diseases such as cancer and neurodegenerative disorders should also be explored.
Scientific Research Applications
4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-N-phenylbenzamidephenylbenzamide has been studied extensively for its potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Preclinical studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-(2-morpholin-4-ylethylamino)-3-morpholin-4-ylsulfonyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5S/c28-23(25-20-4-2-1-3-5-20)19-6-7-21(24-8-9-26-10-14-31-15-11-26)22(18-19)33(29,30)27-12-16-32-17-13-27/h1-7,18,24H,8-17H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCPHIMIHCHADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-3-methyl-1-(2-naphthyl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4110958.png)

![N-[1-(1-adamantyl)-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B4110973.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4110975.png)

![ethyl 1-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-3-piperidinecarboxylate](/img/structure/B4110993.png)
![4-[6-amino-5-cyano-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid](/img/structure/B4110994.png)
![1-[2-(4-bromophenoxy)propanoyl]azepane](/img/structure/B4111002.png)


![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-3-nitrobenzamide](/img/structure/B4111036.png)

![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-4-bromobenzamide](/img/structure/B4111048.png)
![6-amino-4-(4-hydroxy-3-nitrophenyl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111067.png)